[(2-Nitrophenyl)methyl](2,2,2-trifluoroethyl)amine hydrochloride
Description
(2-Nitrophenyl)methylamine hydrochloride is a fluorinated organic compound characterized by a 2-nitrophenylmethyl group attached to a trifluoroethylamine backbone, with a hydrochloride counterion.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(2-nitrophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)6-13-5-7-3-1-2-4-8(7)14(15)16;/h1-4,13H,5-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKBSAJDRINKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(F)(F)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methylamine hydrochloride typically involves the reaction of 2-nitrobenzyl chloride with 2,2,2-trifluoroethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(2-Nitrophenyl)methylamine hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the trifluoroethylamine moiety can enhance the compound’s stability and reactivity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of (2-Nitrophenyl)methylamine hydrochloride to other trifluoroethylamine derivatives are outlined below.
Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Groups | Key Structural Features | References |
|---|---|---|---|---|---|
| (2-Nitrophenyl)methylamine hydrochloride | C₉H₁₀ClF₃N₂O₂ | ~270.6 | 2-Nitrophenyl, trifluoroethyl | Electron-withdrawing nitro group; aromatic ring with meta-directing substituent | |
| (4-Methoxyphenyl)methylamine hydrochloride | C₁₀H₁₃ClF₃NO | 255.67 | 4-Methoxyphenyl, trifluoroethyl | Electron-donating methoxy group; para-substituted aromatic ring | |
| N-Methyl-2,2,2-trifluoroethylamine hydrochloride | C₃H₇ClF₃N | 149.54 | Methyl, trifluoroethyl | Simple aliphatic structure; no aromatic substituents | |
| (Thiophen-2-yl)methylamine hydrochloride | C₇H₈ClF₃NS | 226.65 | Thiophene, trifluoroethyl | Heteroaromatic thiophene ring; sulfur-containing moiety | |
| 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride | C₇H₁₀ClF₃NO₂ | 233.61 | Trifluoroethyl, α,β-unsaturated carboxylic acid | Conjugated double bond; acidic functional group |
Functional and Application Differences
- [(2-Nitrophenyl)methyl] analog : The nitro group may enhance reactivity in electrophilic substitution or reduction reactions. Its discontinued status suggests niche or discontinued applications, possibly in medicinal chemistry or agrochemical intermediates .
- [(4-Methoxyphenyl)methyl] analog : The methoxy group’s electron-donating nature could improve stability in oxidative environments. Such compounds are often explored in drug discovery for improved pharmacokinetics .
- N-Methyl-2,2,2-trifluoroethylamine : Simpler structure likely suits it as a building block for fluorinated surfactants or ligands in catalysis .
- Thiophene-containing analog : The sulfur atom in thiophene may facilitate coordination chemistry or serve as a bioisostere in drug design .
Biological Activity
(2-Nitrophenyl)methylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive understanding.
Synthesis
The synthesis of (2-Nitrophenyl)methylamine hydrochloride typically involves the reaction between 2-nitrobenzyl chloride and 2,2,2-trifluoroethylamine. The process is characterized by the formation of an amine bond and is often conducted under controlled conditions to optimize yield and purity.
Antimicrobial Properties
Research has indicated that compounds similar to (2-Nitrophenyl)methylamine exhibit significant antimicrobial activity. For instance, studies evaluating arylphosphoramidates have shown that modifications in the structure can enhance their efficacy against various bacterial strains. The biological activity is often assessed through microbial sensitivity tests which measure the minimum inhibitory concentration (MIC) against target microorganisms .
Anti-Acetylcholinesterase Activity
Another area of interest is the anti-acetylcholinesterase activity of related compounds. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions .
Case Studies
- Case Study on Antimicrobial Efficacy :
- A study involving a series of substituted arylphosphoramidates demonstrated that modifications in the aryl group significantly influenced antimicrobial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria compared to their electron-donating counterparts.
| Compound Structure | MIC (µg/mL) | Activity Against |
|---|---|---|
| Arylphosphoramidate 1 | 8 | Staphylococcus aureus |
| Arylphosphoramidate 2 | 16 | Escherichia coli |
| (2-Nitrophenyl)methylamine hydrochloride | TBD | TBD |
The mechanisms underlying the biological activities of (2-Nitrophenyl)methylamine hydrochloride can be attributed to its structural features:
- Nitro Group Influence : The presence of a nitro group on the phenyl ring may enhance electron affinity, facilitating interactions with biological targets.
- Trifluoroethyl Substitution : The trifluoroethyl group contributes to lipophilicity and may enhance membrane permeability, allowing for better cellular uptake and bioavailability .
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of compounds related to (2-Nitrophenyl)methylamine hydrochloride. Key findings include:
- Increased Antimicrobial Activity : Modifications leading to increased hydrophobicity correlate with enhanced antimicrobial properties.
- Neuroprotective Effects : Compounds exhibiting anti-acetylcholinesterase activity also demonstrate potential neuroprotective effects in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
